molecular formula C22H22N4O3S B2482315 N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 933204-40-1

N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2482315
CAS No.: 933204-40-1
M. Wt: 422.5
InChI Key: CNWPSEBGFYGDDS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Synthesis and Antimicrobial Activity : A series of pyridines, pyrimidinones, oxazinones, and their derivatives have been synthesized as antimicrobial agents using citrazinic acid as a starting material. These compounds have shown good antibacterial and antifungal activities comparable to streptomycin and fusidic acid, indicating their potential as antimicrobial agents (A. Hossan et al., 2012).

Antifungal Activity Evaluation : Novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties were synthesized and evaluated for their antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds displayed high inhibition activity, highlighting the role of pyrimidine derivatives in developing antifungal agents (Shi-Chun Wang et al., 2018).

Anti-Inflammatory and Analgesic Agents

Synthesis and Biological Activities : Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated as anti-inflammatory and analgesic agents. The compounds exhibited significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (A. Abu‐Hashem et al., 2020).

Anticancer Properties

Cytotoxicity on Cancer Cell Lines : Novel 2-chloro N-aryl substituted acetamide derivatives of pyridin-3-yl-1,3,4-oxadiazole-2-thiol were synthesized and screened for their cytotoxicity on various cancer cell lines, demonstrating significant cytotoxicity and highlighting the potential of such compounds in cancer treatment (A. Vinayak et al., 2014).

Evaluation of Antitumor Activity : The synthesis of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives and their evaluation for antitumor activity revealed potent anticancer activities on several human cancer cell lines. This indicates the promise of thienopyrimidine derivatives in developing new anticancer agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-19-8-3-2-6-17(19)24-20(27)14-30-21-16-5-4-7-18(16)26(22(28)25-21)13-15-9-11-23-12-10-15/h2-3,6,8-12H,4-5,7,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWPSEBGFYGDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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